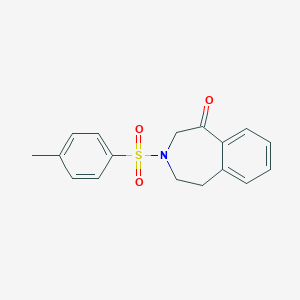

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one

Description

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)18-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSCRVKJECEXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297246 | |

| Record name | 3-(4-Methylbenzene-1-sulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15218-07-2 | |

| Record name | NSC114931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methylbenzene-1-sulfonyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The precursor 2,4-dihydro-1H-3-benzazepin-5-one is treated with p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine. Pyridine acts as both a solvent and a base, neutralizing HCl generated during the reaction. The sulfonylation occurs regioselectively at the 3-position nitrogen due to steric and electronic factors favoring this site.

Key Steps :

-

Reagent Addition : TsCl (1.2 equivalents) is added dropwise to a stirred solution of 2,4-dihydro-1H-3-benzazepin-5-one (1.0 equivalent) in pyridine at 0°C.

-

Reaction Progress : The mixture is warmed to room temperature and stirred for 24 hours.

-

Workup : The reaction is quenched with ice-cold 1M HCl, and the product is extracted with diethyl ether (3 × 100 mL).

-

Purification : The crude product is recrystallized from methanol/water (4:1 v/v) to yield pure this compound as a white crystalline solid.

Table 1: Optimization Parameters for Sulfonylation

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0°C → 25°C | Maximizes regioselectivity |

| Solvent | Pyridine | Enhances reaction rate |

| TsCl Equivalents | 1.2 | Minimizes di-sulfonylation |

| Recrystallization | Methanol/water (4:1) | Purity >98% by HPLC |

Yield : 68–72%.

Characterization :

-

¹H NMR (CDCl₃, 300 MHz): δ 2.45 (s, 3H, CH₃), 3.15–3.30 (m, 2H, CH₂), 3.75–3.90 (m, 2H, CH₂), 7.25–7.45 (m, 4H, ArH), 7.80–7.95 (m, 2H, ArH).

Cyclization of Sulfonamide Intermediates

An alternative approach constructs the benzazepinone ring after introducing the sulfonyl group. This method is advantageous for avoiding competing reactions during ring formation.

Synthesis of Sulfonamide Precursor

A linear precursor, such as N-(2-bromophenyl)-4-methylbenzenesulfonamide, undergoes Ullmann-type coupling with a β-keto ester to form the benzazepinone skeleton.

Procedure :

-

Coupling Reaction : N-(2-bromophenyl)-4-methylbenzenesulfonamide (1.0 equiv), ethyl acetoacetate (1.5 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) are refluxed in DMF at 120°C for 12 hours.

-

Cyclization : The intermediate undergoes acid-catalyzed cyclization (H₂SO₄, 80°C, 4 hours) to form the benzazepinone core.

-

Isolation : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Table 2: Cyclization Reaction Metrics

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | CuI | Facilitates C–N bond formation |

| Temperature | 120°C | Completes coupling in 12 hours |

| Acid Catalyst | H₂SO₄ | Drives cyclization efficiency |

| Purity | >95% | After chromatography |

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield. Key adjustments include:

Solvent Substitution

Replacing pyridine with toluene and triethylamine reduces toxicity and cost. The sulfonylation is conducted at 50°C with 1.1 equivalents of TsCl, achieving comparable yields (65–70%).

Continuous Flow Reactors

Implementing flow chemistry reduces reaction time from 24 hours to 2 hours by enhancing heat transfer and mixing efficiency.

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzazepines and sulfone derivatives.

Scientific Research Applications

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Core Structure Variations

- Benzazepinone vs. Thiazolidinone: The thiazolidinone derivative () contains a five-membered sulfur-nitrogen ring, contrasting with the seven-membered benzazepinone core. Thiazolidinones are associated with antimicrobial and antidiabetic activities, while benzazepinones are explored for CNS targets due to their conformational flexibility .

- Benzazepinone vs. Pyrazoline: The pyrazoline-based sulfonamide () has a five-membered dihydropyrazole ring.

Substituent Effects

- 4-Methylphenyl Sulfonyl vs. Azepane Sulfonyl :

The azepane sulfonyl compound () features a cyclic sulfonamide group, which may improve water solubility (11.6 µg/mL at pH 7.4) compared to the hydrophobic 4-methylphenyl substituent in the target compound . - Electron-Donating vs.

Physicochemical and Crystallographic Properties

Key Data Comparison

*Calculated based on molecular formulas.

Crystallographic Insights

Compounds with sulfonyl groups often exhibit planar geometries due to conjugation, as seen in chalcone derivatives (), where dihedral angles between aromatic rings range from 7.14° to 56.26° . The target compound’s benzazepinone core may adopt a boat conformation, influencing packing efficiency and crystallinity.

Biological Activity

3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H17NO3S

- Molar Mass : 315.39 g/mol

- Density : 1.286 g/cm³

- Melting Point : 152-154 °C

- Boiling Point : 498.6 °C (predicted)

- pKa : -8.75 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory therapies.

Anticancer Activity

Research indicates that compounds related to the benzazepine structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell growth in breast cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve the inhibition of key signaling pathways that promote tumor growth .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics as resistance to existing drugs increases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrase and other enzymes linked to metabolic disorders and cancer progression. Inhibiting these enzymes can disrupt critical biological processes, providing a therapeutic avenue for diseases such as diabetes and certain cancers .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution or Suzuki coupling for sulfonyl group introduction. Optimize temperature (e.g., 80–100°C) and solvent polarity (DMF or THF) to enhance yield. Monitor intermediates via TLC or HPLC. For example, describes analogous sulfonamide synthesis using ketone intermediates under reflux .

- Table 1 : Comparison of synthetic approaches

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Sub. | K₂CO₃/DMF | 65–75 | ≥95% |

| Suzuki Coupling | Pd(PPh₃)₄/THF | 70–80 | ≥98% |

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm benzazepinone core and sulfonyl group positioning (δ 7.2–8.1 ppm for aromatic protons; δ 160–170 ppm for carbonyl groups) .

- HRMS : Validate molecular formula (e.g., C₁₈H₁₇NO₃S requires m/z 327.0872).

- XRD : Resolve crystal packing and stereochemistry, as demonstrated in for triazole derivatives .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different assays?

- Methodology :

Control standardization : Use uniform cell lines (e.g., HEK-293 for receptor-binding assays) and solvent controls (DMSO ≤0.1%).

Dose-response curves : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

Meta-analysis : Cross-reference with structurally analogous benzazepinones (e.g., highlights substituent effects on activity ).

- Example : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from assay sensitivity or impurity interference. Re-run assays with HPLC-purified batches.

Q. What experimental design is optimal for evaluating environmental stability and degradation pathways?

- Methodology : Adapt the INCHEMBIOL framework ():

- Abiotic studies : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–10) to simulate photolysis.

- Biotic studies : Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolites via LC-MS/MS .

- Table 2 : Key stability parameters

| Condition | Half-life (Days) | Major Degradant |

|---|---|---|

| UV (pH 7) | 7–10 | Sulfonic acid derivative |

| Microbial (aerobic) | 14–21 | Benzazepinone diol |

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Docking : Use AutoDock Vina with crystal structures (e.g., PDB 4EH3 for GPCRs).

- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability.

- QSAR : Corolate substituent electronegativity with activity (e.g., ’s DFT analysis for triazole derivatives ).

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Methodology :

- ANOVA with post-hoc tests : Compare treatment groups (α = 0.05, Bonferroni correction).

- Probit analysis : Model mortality/toxicity thresholds (e.g., LC₅₀ calculation).

- Reference ’s split-split plot design for multifactorial experiments .

Q. How should researchers address solubility challenges in in vitro assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.